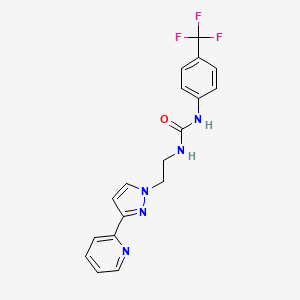
1-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C18H16F3N5O and its molecular weight is 375.355. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea is a member of the pyrazole family, known for its diverse biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological potential.
Chemical Structure and Properties
The compound consists of a pyrazole ring fused with a pyridine moiety and a trifluoromethylphenyl group, linked through a urea functional group. This unique structure contributes to its biological activity by influencing interactions with biological targets.
Chemical Structure
- IUPAC Name: this compound
- Molecular Formula: C15H15F3N4O
- Molecular Weight: 340.30 g/mol
Anticancer Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. They interact with various kinases such as Src, p38-MAPK, and TrkA, which are crucial in cancer cell proliferation and survival. For instance, studies have shown that compounds similar to this urea derivative inhibit the growth of cancer cells in vitro and in vivo by targeting these pathways .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of pathogens. A study reported that pyrazolyl-ureas possess moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) around 250 μg/mL . The presence of the pyridine ring enhances its interaction with microbial targets, potentially leading to novel antibiotic development.
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory effects. They inhibit cyclooxygenase enzymes and other inflammatory mediators, which could be beneficial in treating conditions like arthritis and other inflammatory diseases . The compound's ability to modulate immune responses adds to its therapeutic potential.
Other Biological Activities
Beyond anticancer and antimicrobial effects, this compound may exhibit:
- Antidepressant activity: Some derivatives show promise in modulating neurotransmitter systems .
- Antioxidant properties: Pyrazoles can scavenge free radicals, contributing to their protective effects against oxidative stress .
- Neuroprotective effects: Certain studies suggest potential benefits in neurodegenerative diseases by inhibiting pathways involved in neuronal damage .
The biological activity of this compound is primarily attributed to its ability to bind specific enzymes and receptors:
- Kinase Inhibition: The urea moiety plays a critical role in binding to ATP-binding sites of kinases.
- Receptor Modulation: The dual-ring structure allows for versatile interactions with various biological receptors, influencing cellular signaling pathways.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of pyrazolyl ureas in various cancer cell lines. The results indicated that the compound significantly reduced cell viability in breast and colon cancer cells through apoptosis induction and cell cycle arrest mechanisms.
Study 2: Antimicrobial Activity
In another investigation, the compound was tested against clinical isolates of Escherichia coli. The results showed effective inhibition at concentrations comparable to existing antibiotics, suggesting its potential as a new therapeutic agent in combating resistant strains.
Propriétés
IUPAC Name |
1-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5O/c19-18(20,21)13-4-6-14(7-5-13)24-17(27)23-10-12-26-11-8-16(25-26)15-3-1-2-9-22-15/h1-9,11H,10,12H2,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQUBQJFWKXFQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C=C2)CCNC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














